molecular formula C13H10N2O4S B6434529 6-[(2-methyl-1H-imidazol-1-yl)sulfonyl]-2H-chromen-2-one CAS No. 2419249-10-6

6-[(2-methyl-1H-imidazol-1-yl)sulfonyl]-2H-chromen-2-one

Cat. No.: B6434529
CAS No.: 2419249-10-6
M. Wt: 290.30 g/mol
InChI Key: PAMUUMAEUSRKQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[(2-methyl-1H-imidazol-1-yl)sulfonyl]-2H-chromen-2-one is a complex organic compound that features both imidazole and chromenone moieties The imidazole ring is known for its presence in many biologically active molecules, while the chromenone structure is a core component in various natural products and synthetic drugs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2-methyl-1H-imidazol-1-yl)sulfonyl]-2H-chromen-2-one typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, would be essential to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-[(2-methyl-1H-imidazol-1-yl)sulfonyl]-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

6-[(2-methyl-1H-imidazol-1-yl)sulfonyl]-2H-chromen-2-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[(2-methyl-1H-imidazol-1-yl)sulfonyl]-2H-chromen-2-one is unique due to the combination of the imidazole and chromenone moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

6-(2-methylimidazol-1-yl)sulfonylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O4S/c1-9-14-6-7-15(9)20(17,18)11-3-4-12-10(8-11)2-5-13(16)19-12/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAMUUMAEUSRKQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1S(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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